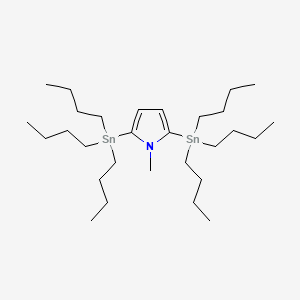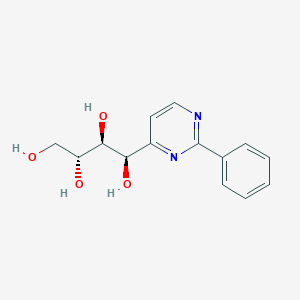
1,2,3,4-Butanetetrol, 1-(2-phenyl-4-pyrimidinyl)-, (1R,2S,3R)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3,4-Butanetetrol, 1-(2-phenyl-4-pyrimidinyl)-, (1R,2S,3R)- is a chemical compound with the molecular formula C14H16N2O4 It is characterized by the presence of a butanetetrol backbone with a phenyl-pyrimidinyl substituent
Preparation Methods
The synthesis of 1,2,3,4-Butanetetrol, 1-(2-phenyl-4-pyrimidinyl)-, (1R,2S,3R)- typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the butanetetrol backbone, followed by the introduction of the phenyl-pyrimidinyl group. Reaction conditions such as temperature, solvents, and catalysts are carefully controlled to ensure the desired stereochemistry and yield. Industrial production methods may involve optimization of these reaction conditions to scale up the synthesis while maintaining purity and efficiency .
Chemical Reactions Analysis
1,2,3,4-Butanetetrol, 1-(2-phenyl-4-pyrimidinyl)-, (1R,2S,3R)- can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of carbonyl compounds or carboxylic acids, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert carbonyl groups to alcohols or amines, depending on the reducing agent.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like halides. .
Scientific Research Applications
1,2,3,4-Butanetetrol, 1-(2-phenyl-4-pyrimidinyl)-, (1R,2S,3R)- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 1,2,3,4-Butanetetrol, 1-(2-phenyl-4-pyrimidinyl)-, (1R,2S,3R)- involves its interaction with molecular targets such as enzymes or receptors. The phenyl-pyrimidinyl group may play a crucial role in binding to these targets, influencing biological pathways and exerting its effects. Detailed studies on the molecular interactions and pathways involved are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
1,2,3,4-Butanetetrol, 1-(2-phenyl-4-pyrimidinyl)-, (1R,2S,3R)- can be compared with similar compounds such as:
1,2,3,4-Butanetetrol, 1-(2-phenyl-4-pyrimidinyl)-, (1R,2R,3S): Differing in stereochemistry, which may affect its reactivity and applications.
1,2,3,4-Butanetetrol, 1-(2-phenyl-4-pyrimidinyl)-, (1S,2R,3R): Another stereoisomer with potentially different biological activities. The uniqueness of 1,2,3,4-Butanetetrol, 1-(2-phenyl-4-pyrimidinyl)-, (1R,2S,3R)- lies in its specific stereochemistry, which can influence its chemical behavior and applications
Properties
CAS No. |
652972-41-3 |
|---|---|
Molecular Formula |
C14H16N2O4 |
Molecular Weight |
276.29 g/mol |
IUPAC Name |
(1R,2S,3R)-1-(2-phenylpyrimidin-4-yl)butane-1,2,3,4-tetrol |
InChI |
InChI=1S/C14H16N2O4/c17-8-11(18)13(20)12(19)10-6-7-15-14(16-10)9-4-2-1-3-5-9/h1-7,11-13,17-20H,8H2/t11-,12-,13-/m1/s1 |
InChI Key |
ZBYQVRIXXYVMGR-JHJVBQTASA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2=NC=CC(=N2)[C@H]([C@@H]([C@@H](CO)O)O)O |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=CC(=N2)C(C(C(CO)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


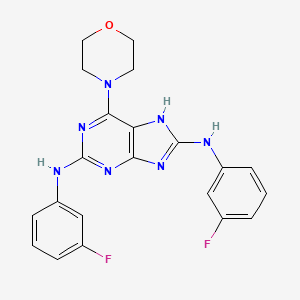
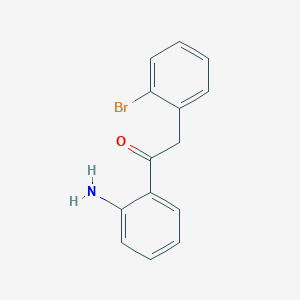
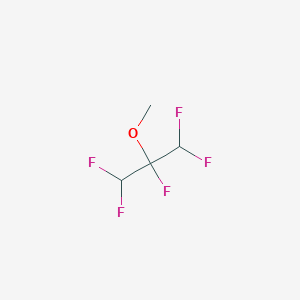
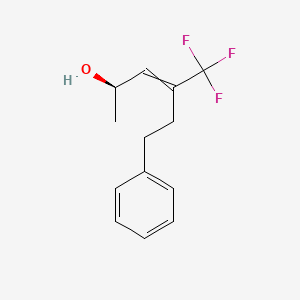

![1H-Indole-3-decanol, 6-methoxy-1-[(4-methoxyphenyl)sulfonyl]-](/img/structure/B12540546.png)
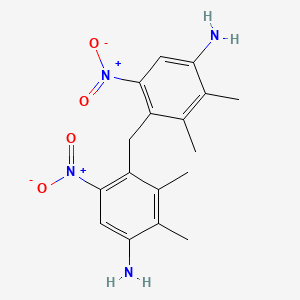
methylidene}amino]benzoic acid](/img/structure/B12540553.png)

![Phosphonic acid, [2-phosphono-1-(4-pyridinyl)ethyl]-](/img/structure/B12540561.png)
![2,2,4-Trimethyl-7-[(propan-2-yl)oxy]-1,2,3,4-tetrahydroquinoline](/img/structure/B12540565.png)

![Benzenesulfonamide, 4-chloro-N-methoxy-N-[(propylamino)carbonyl]-](/img/structure/B12540573.png)
